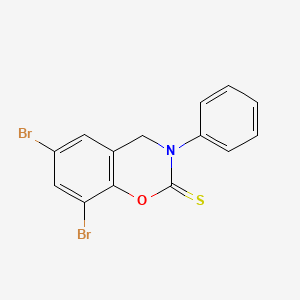
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a phenyl group at the 3 position, and a thione group at the 2 position of the benzoxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the condensation of an aromatic amine, a phenol, and formaldehyde to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Bromination: The benzoxazine ring is then brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Thionation: The final step involves the introduction of the thione group at the 2 position. This can be achieved by reacting the brominated benzoxazine with a sulfur-containing reagent such as thiourea or Lawesson’s reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine, catalysts such as iron(III) bromide.
Thionation: Thiourea, Lawesson’s reagent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
科学的研究の応用
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure and reactivity.
Materials Science: The compound is used in the development of high-performance polymers and resins, particularly in the production of polybenzoxazines, which are known for their thermal stability and mechanical strength.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including adhesives, coatings, and composites.
作用機序
The mechanism of action of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Lacks the bromine and thione groups, resulting in different chemical properties and applications.
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzothiazine:
3,4-Dihydro-2H-1,3-benzothiazine-2-thione: Similar structure but lacks the bromine atoms, affecting its chemical behavior and applications.
Uniqueness
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to the presence of both bromine and thione groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
647849-51-2 |
|---|---|
分子式 |
C14H9Br2NOS |
分子量 |
399.1 g/mol |
IUPAC名 |
6,8-dibromo-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H9Br2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2 |
InChIキー |
UJQVNMFPKWMSIO-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC(=C2)Br)Br)OC(=S)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
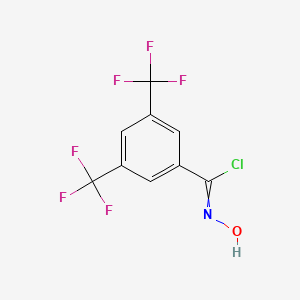

![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)
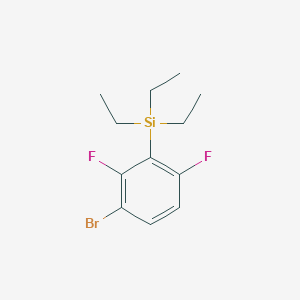

![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)

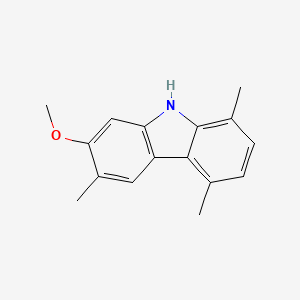
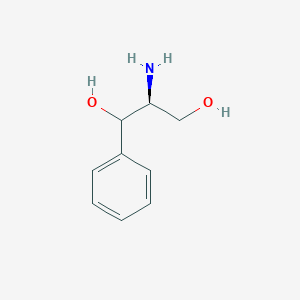
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
